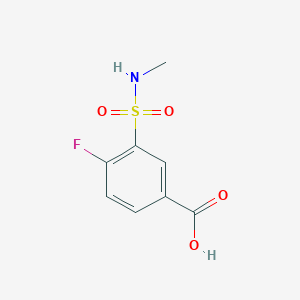

4-Fluoro-3-(methylsulfamoyl)benzoic acid

Description

Contextualizing Benzoic Acid Derivatives within Drug Discovery and Development

Benzoic acid and its derivatives represent a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs. nih.govnih.govscienceopen.com Their prevalence stems from their ability to act as versatile building blocks, offering a stable aromatic core that can be readily functionalized to optimize interactions with biological targets. nih.govnih.gov The carboxylic acid group, a defining feature of benzoic acids, is a key hydrogen bond donor and acceptor, enabling it to form crucial interactions with the amino acid residues within the active sites of enzymes and receptors. nih.gov This functionality also influences the solubility and pharmacokinetic properties of the molecule. The utility of the benzoic acid scaffold is diverse, with derivatives showing a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov

The Significance of the Sulfamoyl Moiety in Modulating Biological Activity

The sulfamoyl group (-SO₂NH₂), and its N-substituted derivatives like the methylsulfamoyl group in the title compound, is another critical functional group in drug design. nih.gov This moiety is a key component in a variety of clinically successful drugs, including diuretics, anticonvulsants, and antibacterial agents. The sulfonamide portion of the group can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of a molecule for its target protein. Furthermore, the sulfamoyl group can influence the acidity and electronic properties of the parent molecule, which can in turn modulate its biological activity and pharmacokinetic profile. nih.gov In the context of enzyme inhibition, the sulfonamide group is a well-established zinc-binding group, a feature exploited in the design of inhibitors for metalloenzymes.

Strategic Importance of Halogenation (Fluorine) in Benzoid Scaffolds

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic potential. nih.gov The substitution of a hydrogen atom with a fluorine atom can have profound effects on a molecule's properties. Due to its high electronegativity, fluorine can alter the acidity of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting target engagement. nih.gov Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block sites of metabolic oxidation and increase the metabolic stability of a drug, leading to a longer duration of action. nih.gov Fluorine substitution can also enhance the binding affinity of a ligand for its target protein by participating in favorable intermolecular interactions. nih.gov

Overview of 4-Fluoro-3-(methylsulfamoyl)benzoic acid as a Chemical Probe and Potential Lead Compound

While extensive published research specifically detailing the use of this compound as a chemical probe or a fully developed lead compound is not widely available in the public domain, its structural features strongly suggest its potential in these areas. Chemical probes are small molecules used to study and manipulate biological systems, and the combination of a target-engaging moiety (benzoic acid and sulfamoyl group) with a modulating element (fluorine) makes this compound an interesting candidate for such applications.

The structural alerts within this compound point towards its potential as an inhibitor of specific enzyme classes. For instance, the presence of the sulfamoyl benzoic acid scaffold is a feature of some inhibitors of poly (ADP-ribose) polymerase (PARP) family members, including tankyrase. nih.govnih.gov Tankyrase inhibitors are being investigated for their potential in cancer therapy. nih.gov The strategic placement of the fluorine atom could enhance potency and improve pharmacokinetic properties, making it a valuable lead compound for optimization.

While specific biological activity data for this compound is not readily found in publicly accessible literature, its chemical properties can be summarized.

| Property | Value | Source |

| IUPAC Name | This compound | uni.lu |

| Molecular Formula | C₈H₈FNO₄S | uni.lu |

| Molecular Weight | 233.22 g/mol | uni.lu |

| CAS Number | 926196-72-7 | uni.lu |

Further research and publication of screening results and structure-activity relationship (SAR) studies are needed to fully elucidate the biological targets and therapeutic potential of this promising compound. The convergence of a well-established pharmacophore in the benzoic acid scaffold, the bio-active sulfamoyl group, and the strategic inclusion of fluorine positions this compound as a molecule with considerable potential for future investigations in chemical biology and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-(methylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-10-15(13,14)7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUQCMNLXQNWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 3 Methylsulfamoyl Benzoic Acid

Retrosynthetic Analysis and Key Precursors for 4-Fluoro-3-(methylsulfamoyl)benzoic acid

A logical retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the sulfonamide bond. This approach points to 3-(chlorosulfonyl)-4-fluorobenzoic acid and methylamine as the immediate precursors. The sulfonyl chloride intermediate, in turn, can be derived from 4-fluorobenzoic acid through an electrophilic aromatic substitution reaction, specifically chlorosulfonation. Therefore, the key and readily available precursor for the synthesis of this compound is 4-fluorobenzoic acid.

This retrosynthetic strategy is chemically sound as it relies on well-established and high-yielding transformations. The formation of a sulfonamide from a sulfonyl chloride and an amine is a robust and widely used reaction. Similarly, the chlorosulfonation of activated or deactivated aromatic rings is a standard method for introducing a chlorosulfonyl group.

Detailed Multistep Synthesis Pathways for this compound

The most direct and commonly employed synthetic route to this compound is a two-step process commencing with 4-fluorobenzoic acid.

Initial Aromatic Functionalization Strategies

The inaugural step in the synthesis is the functionalization of the aromatic ring of 4-fluorobenzoic acid. This is achieved through chlorosulfonation, an electrophilic aromatic substitution reaction. The fluorine atom at position 4 and the carboxylic acid group at position 1 are both deactivating groups and direct incoming electrophiles to the meta-position. Consequently, the chlorosulfonyl group is introduced at the 3-position.

Reaction Step 1: Chlorosulfonation of 4-Fluorobenzoic Acid

4-Fluorobenzoic acid is reacted with an excess of chlorosulfonic acid to yield 3-(chlorosulfonyl)-4-fluorobenzoic acid.

Reagents: 4-Fluorobenzoic acid, Chlorosulfonic acid

Reaction Conditions: The reaction is typically carried out by adding 4-fluorobenzoic acid portion-wise to an excess of chlorosulfonic acid at a controlled temperature, often starting at 0 °C and then allowing the mixture to warm to room temperature or gently heating to ensure the completion of the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice. The precipitated solid, 3-(chlorosulfonyl)-4-fluorobenzoic acid, is then collected by filtration, washed with cold water to remove any remaining acid, and dried.

This reaction provides the key intermediate, 3-(chlorosulfonyl)-4-fluorobenzoic acid, in good yield.

Introduction and Manipulation of the Sulfamoyl Group

With the sulfonyl chloride in hand, the next step is the introduction of the methylsulfamoyl group. This is accomplished through a nucleophilic substitution reaction on the sulfonyl chloride with methylamine.

Reaction Step 2: Amination of 3-(Chlorosulfonyl)-4-fluorobenzoic acid

3-(Chlorosulfonyl)-4-fluorobenzoic acid is reacted with methylamine to form this compound.

Reagents: 3-(Chlorosulfonyl)-4-fluorobenzoic acid, Methylamine (often as a solution in a suitable solvent like water, ethanol, or THF)

Reaction Conditions: The reaction is typically performed by adding the methylamine solution to a solution or suspension of 3-(chlorosulfonyl)-4-fluorobenzoic acid in an appropriate solvent. A base, such as pyridine or triethylamine, may be added to neutralize the hydrochloric acid generated during the reaction. The reaction is usually carried out at room temperature or with gentle heating.

Work-up: After the reaction is complete, the solvent is often removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid this compound is collected by filtration, washed with water, and dried.

Carboxylic Acid Formation and Derivatization

In the primary synthetic route described, the carboxylic acid functionality is present from the starting material, 4-fluorobenzoic acid, and is generally stable under the conditions of chlorosulfonation and subsequent amination. However, in certain synthetic strategies, the carboxylic acid may be introduced at a later stage or derivatized to protect it during other chemical transformations. For instance, the synthesis could start from a precursor like 4-fluoro-3-sulfamoyltoluene, which could then be oxidized to the corresponding benzoic acid.

Derivatization of the carboxylic acid group, for example, through esterification, can be performed using standard methods such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide in the presence of a base. These derivatives can be useful for subsequent reactions or for modifying the physicochemical properties of the final compound.

Optimization of Reaction Conditions and Yields

| Step | Reactants | Reagents | Typical Solvents | Temperature | Typical Yield |

| Chlorosulfonation | 4-Fluorobenzoic acid | Chlorosulfonic acid | None (excess reagent) | 0 °C to 50 °C | 70-85% |

| Amination | 3-(Chlorosulfonyl)-4-fluorobenzoic acid | Methylamine | Dichloromethane, THF | 0 °C to Room Temp. | 80-95% |

To optimize the chlorosulfonation step, controlling the reaction temperature is crucial to minimize side reactions. The slow addition of 4-fluorobenzoic acid to the chlorosulfonic acid helps to manage the exothermic nature of the reaction. For the amination step, the choice of solvent and base can influence the reaction rate and the ease of product isolation. Using a slight excess of methylamine can help to drive the reaction to completion.

Advanced Synthetic Approaches to this compound and Its Analogues

While the two-step synthesis from 4-fluorobenzoic acid is the most common approach, alternative and more advanced methodologies can be envisioned for the synthesis of this compound and its analogues.

One potential advanced approach involves a palladium-catalyzed cross-coupling reaction. For example, a suitable precursor, such as 3-bromo-4-fluorobenzoic acid, could be coupled with a sulfamoylating agent. However, the development of such methods for the direct introduction of a methylsulfamoyl group is still an active area of research.

Another strategy could involve the use of microfluidic reactors for both the chlorosulfonation and amination steps. Microreactors can offer improved heat and mass transfer, leading to better control over reaction conditions, potentially higher yields, and enhanced safety, especially when dealing with highly reactive reagents like chlorosulfonic acid.

Chemo- and Regioselective Synthesis Techniques

The synthesis of a polysubstituted benzene derivative such as this compound requires a carefully planned multi-step approach to ensure the correct placement of substituents on the aromatic ring. The order of reactions is dictated by the directing effects of the functional groups being introduced or already present. libretexts.org A plausible regioselective synthetic pathway can be designed starting from a readily available precursor like 4-fluorotoluene.

The key to this synthesis is managing the directing effects of the substituents at each stage:

Fluorine (-F): An ortho-, para-directing group.

Methyl (-CH₃): An ortho-, para-directing group.

Sulfamoyl (-SO₂NHCH₃): A meta-directing and strongly deactivating group.

Carboxyl (-COOH): A meta-directing and strongly deactivating group. fiveable.me

A logical synthetic sequence is outlined below, which controls the regiochemistry by introducing the groups in a specific order to leverage their directing properties.

Illustrative Synthetic Pathway:

Sulfonation of 4-Fluorotoluene: The synthesis can commence with 4-fluorotoluene. Both the fluoro and methyl groups are ortho-, para-directors. They work in concert to direct electrophilic substitution to position 3 (ortho to fluorine and meta to methyl). Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group at this position.

Conversion to Sulfonyl Chloride: The resulting 4-fluoro-3-sulfotoluene is then converted to its more reactive sulfonyl chloride derivative (-SO₂Cl) using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Formation of the Sulfonamide: The sulfonyl chloride is subsequently reacted with methylamine (CH₃NH₂) in the presence of a base to yield N-methyl-4-fluoro-3-toluenesulfonamide. This step chemo-selectively forms the desired sulfonamide functional group.

Oxidation to Carboxylic Acid: The final step involves the oxidation of the methyl group on the aromatic ring to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under heating. This step must be performed last because the carboxyl group is strongly deactivating, which would hinder the initial electrophilic sulfonation step.

The table below summarizes the proposed chemo- and regioselective synthetic strategy.

| Step | Transformation | Typical Reagents | Key Regiochemical Consideration |

|---|---|---|---|

| 1 | Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | The ortho-, para-directing -F and -CH₃ groups synergistically direct the electrophile (-SO₃H) to the C3 position. |

| 2 | Sulfonyl Chloride Formation | Thionyl chloride (SOCl₂) or PCl₅ | Conversion of the sulfonic acid to a more reactive intermediate for amination. |

| 3 | Sulfonamide Formation | Methylamine (CH₃NH₂) | Nucleophilic substitution at the sulfonyl chloride by the amine. |

| 4 | Oxidation | Potassium permanganate (KMnO₄), heat | Selective oxidation of the benzylic methyl group to a carboxylic acid without affecting the other functional groups. |

Sustainable and Green Chemistry Methodologies in Synthesis

Traditional methods for synthesizing sulfonamides often involve reagents and solvents that are environmentally hazardous. researchgate.net Modern synthetic chemistry emphasizes the development of sustainable and green methodologies that minimize waste, avoid toxic substances, and improve energy efficiency. Several green chemistry principles can be applied to the synthesis of sulfonamides, a key functional group in the target molecule. tandfonline.comingentaconnect.com

One area of focus is the replacement of volatile organic compounds (VOCs) with more sustainable solvents. Research has demonstrated the successful synthesis of sulfonamides in environmentally benign media such as water, ethanol, and deep eutectic solvents (DES). researchgate.net

Another green approach involves the use of milder and more efficient oxidants and catalysts. For instance, the conversion of thiols to sulfonyl chlorides, a key intermediate step, can be achieved using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant in sustainable solvents. This method proceeds under simple conditions and often allows for a solvent-free workup, reducing environmental impact. researchgate.net Furthermore, iron-catalyzed methods have been developed for synthesizing N-arylsulfonamides directly from readily available nitroarenes and sodium arylsulfinates, which avoids the use of potentially genotoxic aromatic amines. organic-chemistry.org Catalytic approaches, such as the use of nanostructured ruthenium on magnetite (nano-Ru/Fe₃O₄) for the direct coupling of sulfonamides and alcohols, represent another advancement, producing water as the only byproduct. acs.org

The following table compares conventional methods with greener alternatives for the key sulfonamide formation step.

| Aspect | Conventional Method | Green Alternative | Reference |

|---|---|---|---|

| Solvent | Volatile organic solvents (e.g., pyridine, dichloromethane) | Water, ethanol, deep eutectic solvents (DES) | researchgate.net |

| Reagents for Sulfonyl Group Intro. | Harsh chlorinating agents (e.g., chlorosulfonic acid) | In-situ generation from thiols using mild oxidants (e.g., NaDCC·2H₂O) | researchgate.net |

| Amine Source | Aromatic amines (can be genotoxic) | Nitroarenes (readily available precursors) | organic-chemistry.org |

| Catalysis | Often stoichiometric base (e.g., pyridine) | Recyclable nanocatalysts (e.g., nano-Ru/Fe₃O₄) | acs.org |

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is characterized by the distinct functionalities present on the benzene ring: the carboxylic acid, the N-methylsulfonamide group, and the aromatic ring itself. Each of these sites can be targeted for specific chemical transformations.

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization. Standard transformations of aromatic carboxylic acids can be readily applied to this molecule to generate a variety of derivatives. organic-chemistry.org

Esterification: Reaction with an alcohol in the presence of an acid catalyst or a coupling agent produces the corresponding ester. For example, treatment with methanol and a catalytic amount of sulfuric acid or thionyl chloride yields the methyl ester. chemicalbook.com

Amide Formation: The carboxylic acid can be converted into amides by reaction with amines. This is typically achieved by first activating the carboxyl group, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by the addition of a primary or secondary amine. prepchem.com Alternatively, peptide coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) can facilitate direct amide bond formation. chemicalbook.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary (benzyl) alcohol.

Decarboxylation: While challenging for aromatic acids, the carboxyl group can be removed under specific catalytic conditions, often involving copper or palladium catalysts at high temperatures, to yield the corresponding 1-fluoro-2-(methylsulfamoyl)benzene. organic-chemistry.orgnih.gov

| Transformation | Product Functional Group | Typical Reagents |

|---|---|---|

| Esterification | Ester (-COOR) | Alcohol (R-OH), H⁺ or SOCl₂ |

| Amide Formation | Amide (-CONR₂) | 1. SOCl₂ or (COCl)₂; 2. Amine (R₂NH) or Coupling agents (HBTU, DCC) + Amine |

| Reduction | Primary Alcohol (-CH₂OH) | Lithium aluminum hydride (LiAlH₄) |

| Decarboxylation | Hydrogen (-H) | Copper salts, quinoline, heat |

Modifications of the Sulfamoyl Nitrogen and Sulfur

The N-methylsulfamoyl group (-SO₂NHCH₃) also offers opportunities for chemical modification, primarily at the nitrogen atom.

Reactions at the Sulfamoyl Nitrogen: The proton on the sulfonamide nitrogen is acidic and can be removed by a base. The resulting anion is nucleophilic and can undergo further reactions.

N-Alkylation: Reaction with an alkyl halide can introduce a second alkyl group on the nitrogen. More advanced methods include manganese-catalyzed N-alkylation using alcohols as the alkylating agents. acs.org

N-Acylation: The nitrogen can be acylated by reacting the sulfonamide with an acyl chloride or anhydride. This transformation is utilized in advanced applications like ligand-directed N-acyl-N-alkylsulfonamide (NASA) chemistry for targeting proteins. nih.gov

Aromatic Substitutions on the Benzoic Acid Ring

Further electrophilic aromatic substitution (EAS) on the this compound ring is possible, though the ring is significantly deactivated by two strong electron-withdrawing groups (the carboxyl and sulfamoyl groups). uomustansiriyah.edu.iq The regiochemical outcome of such a reaction is determined by the cumulative directing effects of the three existing substituents.

Directing Effects Analysis:

-COOH (at C1): Meta-directing, deactivating. Directs to C3 (blocked) and C5.

-SO₂NHCH₃ (at C3): Meta-directing, deactivating. Directs to C1 (blocked) and C5.

-F (at C4): Ortho-, para-directing. Directs to C3 (blocked) and C5.

All three substituents direct an incoming electrophile to the C5 position. This strong agreement in directing effects means that any successful electrophilic substitution will be highly regioselective, yielding the 5-substituted product as the major isomer. However, due to the strong deactivation of the ring, forcing conditions (e.g., high temperatures, strong acid catalysts) would be necessary to achieve reactions like nitration or halogenation. Friedel-Crafts alkylation and acylation reactions are generally not feasible on such strongly deactivated aromatic rings.

| EAS Reaction | Electrophile | Predicted Major Product | Required Conditions |

|---|---|---|---|

| Nitration | NO₂⁺ | 4-Fluoro-5-nitro-3-(methylsulfamoyl)benzoic acid | Harsh (e.g., conc. HNO₃/H₂SO₄, heat) |

| Bromination | Br⁺ | 5-Bromo-4-fluoro-3-(methylsulfamoyl)benzoic acid | Harsh (e.g., Br₂, FeBr₃, heat) |

| Friedel-Crafts Alkylation/Acylation | R⁺ / RCO⁺ | Reaction not expected to occur | N/A (Ring is too deactivated) |

Mechanistic Investigations and Biological Target Engagement of 4 Fluoro 3 Methylsulfamoyl Benzoic Acid

Identification and Characterization of Primary Molecular Targets

There is currently no publicly available scientific literature that identifies or characterizes the primary molecular targets of 4-Fluoro-3-(methylsulfamoyl)benzoic acid.

Focus on Ion Cotransporters: Sodium-Potassium-Chloride Cotransporter (NKCC1)

No research data could be found to suggest that this compound has any activity towards the Sodium-Potassium-Chloride Cotransporter 1 (NKCC1). While other benzoic acid derivatives have been investigated as modulators of ion transport, this specific compound has not been the subject of such published studies.

Distinction and Selectivity Profiles (e.g., NKCC1 vs. NKCC2)

In the absence of any data on its primary targets, there is no information regarding the selectivity profile of this compound for NKCC1 versus the closely related isoform, NKCC2, or any other protein.

Elucidation of the Precise Mechanism of Action at the Molecular Level

The scientific literature is silent on the precise molecular mechanism of action for this compound.

Binding Affinity and Kinetic Analysis with Recombinant Target Proteins

No studies detailing the binding affinity or kinetic parameters of this compound with recombinant NKCC1 or any other protein have been published.

Allosteric Modulation vs. Orthosteric Inhibition Mechanisms

There is no evidence to suggest whether this compound acts as an allosteric modulator or an orthosteric inhibitor of any biological target. While allosteric modulation presents a modern approach in drug discovery, offering potential for greater selectivity and nuanced pharmacological effects, there is no basis to associate this mechanism with the compound . uni.lunih.gov Orthosteric inhibitors, which bind to the active site of a protein, represent a more traditional mode of drug action. nih.gov However, without target identification, any discussion of its inhibitory mechanism remains purely speculative.

Conformational Changes Induced by Compound Binding through Biophysical Methods

No biophysical studies, such as X-ray crystallography, NMR spectroscopy, or fluorescence resonance energy transfer (FRET), have been published that would elucidate any conformational changes induced by the binding of this compound to a target protein.

Cellular and Subcellular Pharmacodynamics of this compound

Detailed experimental data on the cellular effects of this compound are not present in the current body of scientific literature. The following subsections represent areas where research would be necessary to elucidate its pharmacodynamic profile.

There are no available studies that specifically measure the impact of this compound on intracellular ion homeostasis. Research into its potential effects on ion transport mechanisms, such as chloride flux, has not been published. While some benzoic acid derivatives and compounds with sulfamoyl groups are known to interact with ion transporters, specific data for this compound is lacking. A patent for modulators of intracellular chloride concentration mentions the potential for related structures to inhibit the sodium-potassium-chloride cotransporter (NKCC1), which is crucial for maintaining chloride gradients, but this compound itself was not a subject of this patent's claims. google.com

Information regarding the modulation of membrane potential and cellular excitability by this compound is not available. The potential for this compound to alter the electrical potential across cell membranes, a key factor in the excitability of nerve and muscle cells, remains uninvestigated in published research.

There is no documented research on the effects of this compound on downstream signaling cascades. The potential for this compound to influence intracellular signaling pathways, which are often triggered by changes in ion concentrations or membrane potential, has not been explored in any relevant cell models according to publicly accessible data.

Comparative Analysis with Established Cotransporter Inhibitors (e.g., Bumetanide)

A direct comparative analysis of this compound with established cotransporter inhibitors such as Bumetanide is not available in the scientific literature. Bumetanide is a well-characterized loop diuretic that acts by inhibiting the NKCC1 and NKCC2 cotransporters. nih.gov Such a comparative study would be necessary to understand the relative potency, selectivity, and mechanism of action of this compound if it were to be considered as a potential modulator of these or other ion transport systems. Without experimental data, any comparison would be purely speculative.

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Fluoro 3 Methylsulfamoyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule.

1H, 13C, and 19F NMR for Comprehensive Structural Elucidation

A complete structural assignment for 4-Fluoro-3-(methylsulfamoyl)benzoic acid is achieved through the combined analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule. For this compound, the expected signals would include those for the aromatic protons, the N-methyl protons, and the acidic proton of the carboxylic acid. The aromatic region would display a complex splitting pattern due to the coupling between adjacent protons and the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The spectrum would show signals for the carboxyl carbon, the aromatic carbons (with their chemical shifts influenced by the fluorine and methylsulfamoyl substituents), and the N-methyl carbon. The carbon signals in the aromatic region would exhibit splitting due to coupling with the fluorine atom (C-F coupling).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. A single resonance is expected for the fluorine atom in this compound, and its chemical shift would be indicative of its electronic environment on the aromatic ring.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |

| ¹H | ~8.3-8.5 | dd | J ≈ 8, 2 | Aromatic C-H |

| ¹H | ~7.9-8.1 | m | Aromatic C-H | |

| ¹H | ~7.3-7.5 | t | J ≈ 8 | Aromatic C-H |

| ¹H | ~2.7-2.9 | s | N-CH₃ | |

| ¹³C | ~165-170 | s | C=O (acid) | |

| ¹³C | ~160-165 | d | ¹JCF ≈ 250-260 | C-F |

| ¹³C | ~135-140 | d | ³JCF ≈ 3-5 | Aromatic C |

| ¹³C | ~130-135 | d | ²JCF ≈ 8-10 | Aromatic C |

| ¹³C | ~125-130 | d | ⁴JCF ≈ 1-3 | Aromatic C |

| ¹³C | ~115-120 | d | ²JCF ≈ 20-25 | Aromatic C |

| ¹³C | ~30-35 | q | N-CH₃ | |

| ¹⁹F | ~ -100 to -120 | m | Ar-F |

Note: The predicted data is based on typical chemical shift ranges and coupling constants for similar functional groups and substitution patterns. Actual experimental values may vary.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign the signals of the aromatic protons. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This data would definitively confirm the substitution pattern on the benzoic acid ring and the connectivity of the methylsulfamoyl group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. The monoisotopic mass of this compound is 233.0158 Da. uni.lu An experimental HRMS measurement would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula C₈H₈FNO₄S.

Interactive Data Table: Predicted HRMS Data

| Ion Type | Predicted m/z |

| [M+H]⁺ | 234.0231 |

| [M+Na]⁺ | 256.0050 |

| [M-H]⁻ | 232.0085 |

Note: Predicted m/z values are calculated based on the monoisotopic mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This technique provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected. These could include the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the sulfonamide bond, and fragmentation of the aromatic ring. Analyzing these fragmentation patterns helps to confirm the presence and arrangement of the different functional groups within the molecule.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed conformational analysis, revealing the preferred spatial arrangement of the methylsulfamoyl and carboxylic acid groups relative to the fluorinated benzene ring. Furthermore, the crystal packing would reveal the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the solid-state architecture of the compound. While no public crystal structure is currently available for this specific compound, analysis of structurally similar benzoic acid derivatives often reveals the formation of hydrogen-bonded dimers between the carboxylic acid moieties.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods provide the backbone for the separation, identification, and quantification of this compound in various matrices. High-performance liquid chromatography and gas chromatography-mass spectrometry are powerful tools tailored for this purpose.

A robust, reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for the routine analysis and quality control of this compound. Method development focuses on achieving optimal separation from potential impurities and degradation products with high resolution, sensitivity, and efficiency. nanobioletters.comekb.eg

A typical method employs a C18 stationary phase, which provides the necessary hydrophobicity to retain the analyte. The mobile phase generally consists of an aqueous component, often with an acidic modifier like phosphoric acid or formic acid to control the ionization state of the carboxylic acid group and ensure sharp peak shapes, and an organic solvent such as acetonitrile or methanol. nih.govlongdom.org Gradient elution is often preferred to ensure the efficient elution of the target compound while also separating it from earlier or later eluting impurities. ekb.eg UV detection is suitable for this molecule due to the presence of the aromatic ring chromophore. nanobioletters.com

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nanobioletters.comlongdom.org

Table 1: HPLC Method Parameters and Validation Summary

| Parameter | Condition/Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235 nm |

| Retention Time | ~8.5 min |

| Linearity (R²) | >0.999 |

| LOD | ~0.05 µg/mL |

| LOQ | ~0.15 µg/mL |

Due to its low volatility, this compound is not directly amenable to analysis by gas chromatography. Therefore, a chemical derivatization step is required to convert the non-volatile analyte into a thermally stable and volatile derivative. jfda-online.com The most common approach involves the esterification of the carboxylic acid group, for instance, by reaction with diazomethane or by using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester. Fluoroacyl derivatives can also be prepared to enhance volatility and detection sensitivity. nih.gov

Once derivatized, the compound can be analyzed by GC-MS, which couples the separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. scispace.com The mass spectrometer provides crucial structural information based on the fragmentation pattern of the derivatized molecule, allowing for unambiguous identification. The fragmentation would likely involve characteristic losses related to the derivatizing group, the sulfamoyl moiety, and the fluorinated benzoic acid core.

Table 2: GC-MS Parameters for TMS-Derivatized Analyte

| Parameter | Condition/Value |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp to 300 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 m/z |

Spectroscopic Techniques for Ligand-Protein Interaction Studies

Understanding how a small molecule like this compound interacts with its biological targets is a cornerstone of drug development. Spectroscopic techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide deep insights into the kinetics and thermodynamics of these binding events. nih.govnih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular binding events in real-time. nih.govspringernature.com In a typical experiment to study the interaction of this compound with a target protein, the protein is immobilized on the surface of a sensor chip. nih.gov A solution containing the small molecule (the analyte) is then flowed over the chip surface. Binding between the analyte and the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU). nih.gov

This real-time monitoring allows for the determination of key kinetic parameters: the association rate constant (kₐ) and the dissociation rate constant (kₑ). The ratio of these constants yields the equilibrium dissociation constant (Kₑ), a measure of binding affinity. nih.gov

Table 3: Hypothetical SPR Kinetic Data for Binding to a Target Protein

| Parameter | Value |

|---|---|

| Association Rate (kₐ) (M⁻¹s⁻¹) | 1.5 x 10⁴ |

| Dissociation Rate (kₑ) (s⁻¹) | 3.0 x 10⁻³ |

| Equilibrium Dissociation Constant (Kₑ) (µM) | 0.2 |

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of a complete thermodynamic profile of the interaction between this compound and its target protein in a single experiment, without the need for labeling or immobilization. nih.gov

In an ITC experiment, a solution of the ligand (the benzoic acid derivative) is titrated in small aliquots into a sample cell containing the target protein. The resulting heat changes are measured by a highly sensitive calorimeter. harvard.edu The data obtained can be used to directly determine the binding affinity (Kₐ, or its inverse, Kₑ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a full understanding of the thermodynamic forces driving the binding event. harvard.eduwhiterose.ac.uk

Table 4: Hypothetical ITC Thermodynamic Data for Binding to a Target Protein

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 0.98 |

| Association Constant (Kₐ) (M⁻¹) | 5.0 x 10⁶ |

| Dissociation Constant (Kₑ) (nM) | 200 |

| Enthalpy Change (ΔH) (kcal/mol) | -8.5 |

| Entropy Change (TΔS) (kcal/mol) | -0.5 |

| Gibbs Free Energy (ΔG) (kcal/mol) | -9.0 |

Pre Clinical Research Perspectives on the Pharmacological Relevance of 4 Fluoro 3 Methylsulfamoyl Benzoic Acid

Efficacy in Modulating Ion Cotransporter Activity in Pre-clinical Models

Pre-clinical investigations have highlighted the potential of 2-aminobenzenesulfonamide (B1663422) derivatives, a class of compounds that includes 4-Fluoro-3-(methylsulfamoyl)benzoic acid, as potent modulators of ion cotransporter activity. Specifically, research has focused on the Na-K-Cl cotransporter 1 (NKCC1). google.com In various pre-clinical models, these compounds have demonstrated the ability to inhibit NKCC1. google.com This inhibition is crucial as NKCC1 plays a significant role in maintaining cellular chloride homeostasis, which in turn governs the nature of GABAergic neurotransmission.

The efficacy of these compounds is often evaluated through in vitro assays, such as measuring the inhibition of ion influx in cells expressing NKCC1. The data from these studies are critical for establishing the potency and selectivity of compounds like this compound.

Table 1: Pre-clinical Efficacy of 2-Aminobenzenesulfonamide Derivatives in Modulating NKCC1 Activity

| Model System | Assay Type | Observed Effect | Reference |

|---|---|---|---|

| Primary Hippocampal Neurons | Calcium Influx Assay | Inhibition of GABA-induced calcium influx | google.com |

This table is representative of the types of studies conducted on this class of compounds.

Potential Applications in Neurological Conditions Based on Mechanistic Insights

The modulation of NKCC1 by this compound and related compounds provides a strong mechanistic rationale for their potential application in a variety of neurological disorders where ion dysregulation is a key pathophysiological feature.

In the developing and in certain pathological states of the adult brain, high intracellular chloride concentrations maintained by NKCC1 can lead to a depolarizing, and therefore excitatory, action of the neurotransmitter GABA. By inhibiting NKCC1, compounds like this compound can lower intracellular chloride levels, thereby restoring the canonical hyperpolarizing and inhibitory action of GABA. google.com This modulation of GABAergic transmission is a key mechanism for reducing neural hyperexcitability that underlies several neurological conditions. google.com

Pre-clinical studies in rodent models of Down syndrome and autism spectrum disorders have shown promising results for NKCC1 inhibitors. google.com In these models, the abnormal expression of NKCC1 is thought to contribute to the cognitive and behavioral phenotypes. The administration of 2-aminobenzenesulfonamide derivatives has been shown to correct the aberrant GABAergic signaling and ameliorate some of the behavioral deficits observed in these animal models. google.com This provides a strong mechanistic link between the compound's action on ion cotransporters and its potential therapeutic effects in neurodevelopmental disorders.

Table 2: Effects of NKCC1 Inhibition in Rodent Models of Neurodevelopmental Disorders

| Disorder Model | Behavioral/Physiological Outcome | Effect of Compound Class | Reference |

|---|---|---|---|

| Down Syndrome | Cognitive Deficits | Improvement in cognitive performance | google.com |

This table illustrates the potential therapeutic outcomes based on pre-clinical findings for this class of compounds.

Epilepsy and seizures are often characterized by an imbalance between excitatory and inhibitory neurotransmission. The excitatory action of GABA due to high intracellular chloride in certain neuronal populations can be a contributing factor to seizure generation and propagation. By restoring inhibitory GABAergic transmission through NKCC1 inhibition, this compound and its analogs hold the potential to act as novel antiepileptic agents. google.com This approach offers a different therapeutic strategy compared to conventional antiepileptic drugs that often target GABA receptors or ion channels directly. google.com

Emerging evidence suggests that disruptions in ion homeostasis, including chloride regulation, may play a role in the pathophysiology of neurodegenerative disorders such as Parkinson's and Huntington's disease. While direct pre-clinical evidence for this compound in these specific conditions is still developing, the known involvement of altered neural excitability and GABAergic dysfunction in these diseases provides a rationale for investigating the therapeutic potential of NKCC1 inhibitors. google.com By normalizing ion balance and GABAergic function, these compounds could potentially mitigate some of the cellular and network-level abnormalities present in these disorders.

Development as a Pharmacological Tool for Investigating Cotransporter Biology

Beyond its therapeutic potential, this compound and related selective NKCC1 inhibitors are invaluable pharmacological tools. They allow researchers to dissect the specific roles of NKCC1 in various physiological and pathological processes. The development of potent and selective inhibitors is crucial for advancing our understanding of cotransporter biology, from the molecular level to complex brain functions. These compounds can be used in a wide range of experimental paradigms to probe the consequences of NKCC1 inhibition, helping to validate it as a therapeutic target for a host of neurological and psychiatric conditions. google.com

Application in Ex Vivo Brain Slice Electrophysiology Studies

Similarly, a thorough search of available preclinical research reveals no specific documented applications of this compound in ex vivo brain slice electrophysiology studies. The potential effects of this compound on neuronal excitability, synaptic transmission, or plasticity in brain tissue preparations have not been reported in the accessible scientific literature.

Consequently, it is not possible to provide detailed research findings or a data table summarizing its application in this experimental paradigm.

Future Directions and Emerging Research Avenues for 4 Fluoro 3 Methylsulfamoyl Benzoic Acid

Exploration of Novel Synthetic Pathways for Scalable Production

Future research in this area should focus on the principles of green chemistry, aiming to create more environmentally friendly and economically feasible production methods. This could involve the investigation of alternative starting materials that are more readily available and less hazardous. For instance, processes for preparing fluorinated benzoic acids that result in high yields and purity are of significant interest. google.com A patent for the synthesis of a related compound, 4-fluoro-2-methylbenzoic acid, highlights a method using m-fluorotoluene and trichloroacetyl chloride, which is described as suitable for industrial production due to easily available raw materials and mild reaction conditions. google.com Exploring similar strategies for 4-Fluoro-3-(methylsulfamoyl)benzoic acid could be a fruitful endeavor.

Moreover, the application of flow chemistry and catalytic processes could offer significant advantages over traditional batch production. These modern techniques can lead to improved reaction control, higher yields, and a reduction in waste products. The goal is to establish a robust and efficient synthesis that can meet potential future demands for the compound.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Green Chemistry Approaches | Reduced environmental impact, increased safety, lower cost. | Availability of "green" solvents and reagents, energy efficiency. |

| Flow Chemistry | Improved reaction control, higher throughput, enhanced safety. | Initial setup cost, optimization of flow parameters. |

| Novel Catalytic Methods | Increased reaction efficiency, selectivity, and atom economy. | Catalyst cost and stability, catalyst recovery and reuse. |

| Alternative Starting Materials | Lower cost, improved availability, reduced hazardous waste. | Efficiency of the new synthetic route, number of steps involved. |

Deeper Computational Modeling for Mechanism-Driven Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, a deeper dive into its molecular interactions through advanced computational models can provide invaluable insights for its optimization. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can elucidate the compound's electronic structure, reactivity, and binding modes with biological targets.

A study on related indolinone derivatives demonstrated the use of DFT to analyze structural features, electronic properties, and global reactivity parameters, which in turn helped in understanding their potential biological activity. frontiersin.org Similar in-silico studies on this compound could predict its behavior in biological systems and guide the rational design of more potent and selective analogs.

Furthermore, molecular docking simulations can be employed to predict how the compound and its derivatives interact with a wide range of proteins, helping to identify potential primary targets and off-targets. This mechanism-driven approach allows for a more focused and efficient design strategy, reducing the need for extensive and costly empirical screening.

| Computational Technique | Application in Research | Expected Outcome |

| Density Functional Theory (DFT) | Analysis of electronic structure, reactivity, and spectroscopic properties. | Understanding of molecular stability and reactivity, prediction of metabolic pathways. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the compound in a biological environment. | Insights into conformational changes, binding affinity, and interaction with solvent molecules. |

| Molecular Docking | Prediction of the binding orientation of the compound to a target protein. | Identification of key binding interactions, ranking of potential binders. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Predictive models for the activity of new analogs, guiding lead optimization. |

Investigation of Off-Target Interactions and Potential Polypharmacological Profiles

A study on substituted sulfamoyl benzamidothiazoles, which share a similar sulfamoyl moiety, demonstrated the importance of structure-activity relationship (SAR) studies in identifying potent and selective compounds. nih.gov Such SAR studies for this compound and its analogs would be instrumental in mapping out its polypharmacological landscape and identifying structural modifications that could enhance its selectivity.

Design and Synthesis of Highly Selective and Potent Analogues with Improved Pharmacokinetic Properties

The journey from a lead compound to a viable therapeutic agent often involves extensive medicinal chemistry efforts to optimize its properties. For this compound, the design and synthesis of new analogs will be a key focus of future research. The primary goals of these efforts will be to enhance its potency against its intended target, improve its selectivity over off-targets, and optimize its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

Research on benzyl (B1604629) C-region analogs of a structurally related compound, 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide, has shown that modifications to the chemical scaffold can lead to highly potent and selective compounds. nih.gov Similarly, systematic modifications to the structure of this compound can be explored. This could involve altering the substitution pattern on the benzoic acid ring, modifying the methylsulfamoyl group, or introducing new functional groups.

The pharmacokinetic properties of a related difluorophenoxy-phenyl-ethylsulfamoyl-methyl-benzoic acid derivative have been studied in preclinical species, providing valuable insights into how such compounds are metabolized and distributed in the body. nih.gov Similar pharmacokinetic studies on new analogs of this compound will be essential to ensure that they have the desired properties for in vivo applications.

| Analog Design Strategy | Desired Improvement | Example Modification |

| Structure-Activity Relationship (SAR) Exploration | Increased potency and selectivity. | Introduction of different substituents on the aromatic ring. |

| Bioisosteric Replacement | Improved pharmacokinetic properties, reduced toxicity. | Replacing the carboxylic acid with other acidic functional groups. |

| Scaffold Hopping | Novel chemical space, potential for new intellectual property. | Replacing the benzoic acid core with other heterocyclic systems. |

| Prodrug Approach | Enhanced solubility, improved oral bioavailability. | Esterification of the carboxylic acid group. |

Development of Advanced Analytical Techniques for In Situ Monitoring of Compound Activity

To fully understand the biological effects of this compound, it is crucial to be able to monitor its activity in real-time and within its biological context. The development of advanced analytical techniques for the in situ monitoring of this compound and its interactions is a significant area for future research. Such techniques can provide dynamic information about the compound's concentration, localization, and engagement with its target in living cells or tissues.

One promising approach is the use of fiber optic detection systems, which have been used to monitor the real-time dynamics of bioactive zones in heterogeneous systems. nih.govacs.org Another innovative method is in vivo nanospray high-resolution mass spectrometry, which allows for the rapid identification of bioactive compounds directly from living organisms without extensive sample preparation. nih.gov

Furthermore, the development of specific biosensors for this compound could revolutionize the study of its activity. youtube.com These biosensors, which could be based on fluorescence, electrochemistry, or other principles, would enable the continuous and non-invasive monitoring of the compound's concentration and target engagement. omicsonline.orgnih.govmdpi.com Such tools would be invaluable for detailed mechanistic studies and for understanding the compound's pharmacodynamics at a cellular and subcellular level.

Q & A

Basic: What are the key considerations for synthesizing 4-Fluoro-3-(methylsulfamoyl)benzoic acid in a laboratory setting?

Methodological Answer:

The synthesis typically involves sequential sulfonylation and carboxylation steps. A common approach is:

React 4-fluoroaniline derivatives with methylsulfamoyl chloride under basic conditions (e.g., pyridine or NaHCO₃) to form the sulfonamide intermediate.

Introduce the benzoic acid moiety via Friedel-Crafts acylation or carboxylation of the aromatic ring using CO₂ under high pressure .

Critical Factors:

- Reagent Purity: Impurities in methylsulfamoyl chloride can lead to side reactions (e.g., N-methylation instead of sulfonylation).

- Temperature Control: Exothermic sulfonylation requires cooling (0–5°C) to prevent decomposition .

Basic: How can researchers confirm the purity and structural identity of this compound post-synthesis?

Methodological Answer:

A combination of analytical techniques is required:

- HPLC/LC-MS: Quantify purity using reverse-phase C18 columns with UV detection at 254 nm. LC-MS/MS can detect trace impurities (e.g., unreacted intermediates) .

- NMR Spectroscopy: ¹⁹F NMR is critical to verify fluorine positioning (δ ≈ -110 ppm for meta-fluorine). ¹H NMR should show characteristic methylsulfamoyl singlet (~2.8 ppm) .

- Elemental Analysis: Confirm stoichiometry (C: ~45%, F: ~7%, S: ~10%) .

Basic: What solvent systems are optimal for improving the aqueous solubility of this compound in biological assays?

Methodological Answer:

The compound’s low solubility (logP ~2.5) can be mitigated by:

- Co-solvents: Use DMSO (≤5% v/v) or ethanol (≤10% v/v) to pre-dissolve the compound.

- pH Adjustment: Deprotonate the carboxylic acid group (pKa ~3.5) with phosphate buffer (pH 7.4) to enhance solubility .

Note: Solubility in PBS should be validated via nephelometry to avoid false negatives in cell-based assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

Methodological Answer:

Core Modifications:

- Replace the methyl group on the sulfamoyl moiety with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding .

- Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance electrophilic reactivity .

Assay Design:

- Use enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase) with IC₅₀ determination. Compare with analogs like 3-[(4-fluorophenyl)sulfamoyl]benzoic acid to identify critical substituents .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or impurities. A systematic approach includes:

Reproducibility Checks:

- Replicate assays under identical conditions (e.g., ATP levels in kinase assays).

Purity Reassessment:

- Re-analyze batches via LC-MS to detect degradation products (e.g., hydrolyzed sulfonamide).

Orthogonal Assays:

- Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity .

Advanced: What strategies are effective in studying its interactions with enzymes like carbonic anhydrase?

Methodological Answer:

Crystallography: Co-crystallize the compound with human carbonic anhydrase II to map binding interactions (e.g., sulfonamide-Zn²⁺ coordination).

Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to compare with fluorinated analogs .

Mutagenesis: Engineer enzyme variants (e.g., Thr200Ala) to test residue-specific contributions to inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.